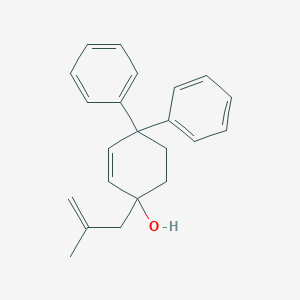
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol, also known as MDCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MDCH is a cyclohexenol derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has also been shown to modulate the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
Efectos Bioquímicos Y Fisiológicos
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been shown to have anti-oxidant effects, which may help to protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has several advantages for lab experiments, including its ease of synthesis and its potential as a chiral auxiliary. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several potential future directions for the study of 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol, including its use as a building block for the synthesis of other compounds, its potential as a light-emitting material, and its potential as an anti-inflammatory and anti-tumor agent. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol and its potential applications in various fields.
Métodos De Síntesis
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been synthesized using different methods, including the Grignard reaction, Friedel-Crafts alkylation, and Suzuki-Miyaura cross-coupling. The Grignard reaction involves the reaction of magnesium with an organic halide to form a magnesium halide, which then reacts with a carbonyl compound to form the desired product. The Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential as an anti-inflammatory and anti-tumor agent. In material science, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential as a light-emitting material and as a building block for the synthesis of other compounds. In organic synthesis, 1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol has been studied for its potential as a chiral auxiliary and as a precursor for the synthesis of other compounds.
Propiedades
Número CAS |
126421-34-9 |
|---|---|
Nombre del producto |
1-(2-Methyl-allyl)-4,4-diphenyl-cyclohex-2-enol |
Fórmula molecular |
C22H24O |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-(2-methylprop-2-enyl)-4,4-diphenylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C22H24O/c1-18(2)17-21(23)13-15-22(16-14-21,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-13,15,23H,1,14,16-17H2,2H3 |
Clave InChI |
YMWCZKVTJDUOQE-UHFFFAOYSA-N |
SMILES |
CC(=C)CC1(CCC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
SMILES canónico |
CC(=C)CC1(CCC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Sinónimos |
1-(2-METHYL-ALLYL)-4,4-DIPHENYL-CYCLOHEX-2-ENOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



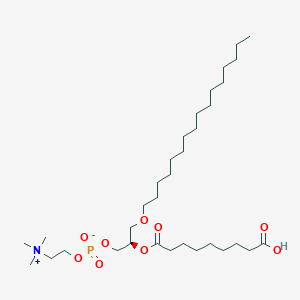
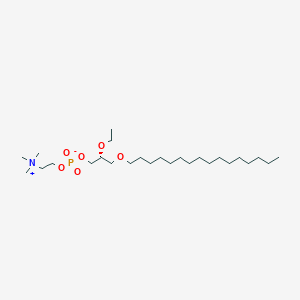
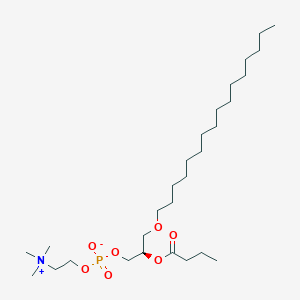
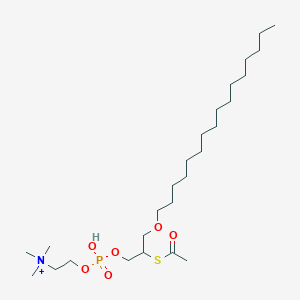
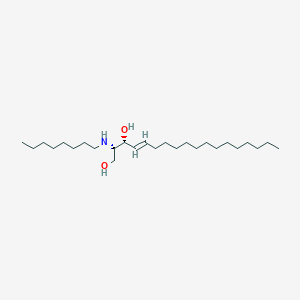
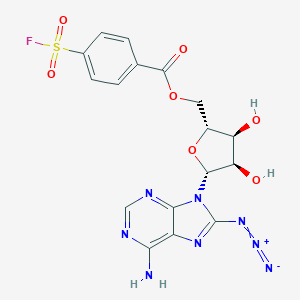
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)
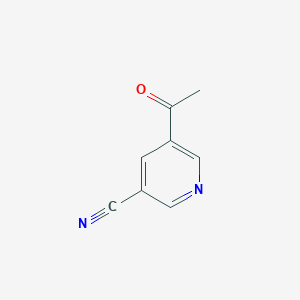
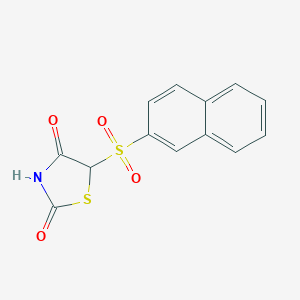
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
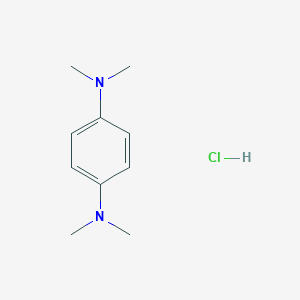
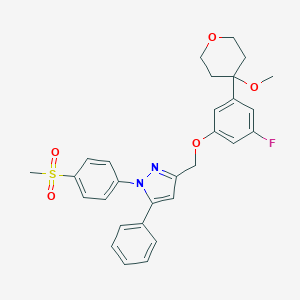
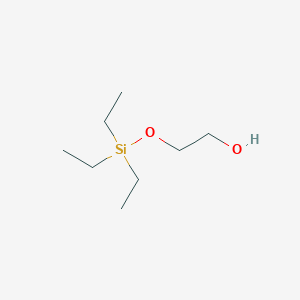
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)